molecular formula C15H20N2O3 B11806359 2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)-N-methyl-N-propylacetamide

2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)-N-methyl-N-propylacetamide

Cat. No.: B11806359
M. Wt: 276.33 g/mol
InChI Key: GQRGSTYHKRMPAU-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound 2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)-N-methyl-N-propylacetamide (CAS No. 1309793-38-1) is a synthetically derived small molecule featuring a 4,5-dihydroisoxazole core fused to a 4-hydroxyphenyl group and an N-methyl-N-propylacetamide side chain. Its molecular formula, C₁₅H₂₀N₂O₃ , corresponds to a molecular weight of 276.33 g/mol . The IUPAC name systematically describes its structure:

  • A 4,5-dihydroisoxazol-5-yl ring (a five-membered heterocycle with adjacent oxygen and nitrogen atoms, partially saturated).
  • A 3-(4-hydroxyphenyl) substituent at position 3 of the dihydroisoxazole.
  • An N-methyl-N-propylacetamide group at position 2, comprising a tertiary amide with methyl and propyl alkyl chains.

Table 1: Key Chemical Identifiers

Property Value Source
CAS No. 1309793-38-1
Molecular Formula C₁₅H₂₀N₂O₃
Molecular Weight 276.33 g/mol
IUPAC Name 2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)-N-methyl-N-propylacetamide
SMILES CCCN(C)C(=O)CC1C(ON=C1C2=CC=C(C=C2)O)C

The stereoelectronic profile of the dihydroisoxazole ring, particularly the partial saturation at positions 4 and 5, introduces conformational rigidity that influences ligand-receptor interactions.

Historical Context of Dihydroisoxazole Derivatives in Medicinal Chemistry

Dihydroisoxazole derivatives have emerged as critical scaffolds in drug discovery due to their versatility in modulating biological targets. Early work in the 2000s focused on 4,5-diphenyl-4-isoxazolines as cyclooxygenase-2 (COX-2) inhibitors, with compound 13j (2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline) demonstrating potent COX-2 selectivity (IC₅₀ = 0.004 μM) and anti-inflammatory activity. This highlighted the role of dihydroisoxazole rings in stabilizing interactions with enzyme active sites through hydrogen bonding and hydrophobic packing.

By the 2010s, research expanded to neurological applications. The dihydroisoxazole (DHI) class, exemplified by AMPA receptor potentiators like PF-04701475 , showcased the scaffold’s ability to enhance cognitive function via allosteric modulation of glutamate receptors. Concurrently, agrochemical development leveraged dihydroisoxazoles such as fluralaner and lotilaner as non-mammalian GABA receptor antagonists, underscoring their structural adaptability.

Table 2: Evolution of Dihydroisoxazole Therapeutics

Era Application Example Compound Key Finding
2000s COX-2 Inhibition 13j (COX-2 IC₅₀: 0.004 μM) Introduced sulfonyl groups for selectivity
2010s AMPA Receptor Potentiation PF-04701475 Improved synaptic plasticity
2020s Antiparasitic Agents Lotilaner First human-approved isoxazoline (Xdemvy)

Significance of 4-Hydroxyphenyl Substituents in Bioactive Compounds

The 4-hydroxyphenyl moiety in this compound contributes critically to its pharmacodynamic profile. Hydroxyl groups at the para position of aromatic systems are known to:

  • Enhance solubility via hydrogen bonding with aqueous environments (logP reduction of ~0.5 units compared to non-hydroxylated analogs).
  • Participate in π-π stacking with tyrosine or phenylalanine residues in target proteins.
  • Serve as metabolic handles for phase II conjugation (e.g., glucuronidation), influencing pharmacokinetic half-life.

In COX-2 inhibitors, 4-hydroxyphenyl groups improved binding affinity by 3–5 fold compared to unsubstituted phenyl rings, as demonstrated in comparative studies of 13a (unsubstituted) vs. 13k (4-fluoro-substituted). Similarly, in AMPA receptor modulators, electron-donating substituents like hydroxyl groups stabilized ligand-receptor complexes through dipole interactions.

Table 3: Bioactivity Impact of 4-Hydroxyphenyl Substituents

Compound Class Substituent Target Effect on Activity
COX-2 Inhibitors 4-Hydroxyphenyl COX-2 Active Site ↑ Binding affinity (ΔIC₅₀: −40%)
AMPA Potentiators 4-Hydroxyphenyl GluA2 Ligand Domain ↑ Allosteric modulation
Antiparasitic Agents 4-Hydroxyphenyl GABA Chloride Channels ↓ EC₅₀ for insecticidal activity

The strategic placement of the hydroxyl group in 2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)-N-methyl-N-propylacetamide suggests a dual role: optimizing target engagement while balancing physicochemical properties for CNS penetration or peripheral action. Future structural analogs may explore ortho- or meta-hydroxyl configurations to fine-tune selectivity.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

2-[3-(4-hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-N-methyl-N-propylacetamide

InChI

InChI=1S/C15H20N2O3/c1-3-8-17(2)15(19)10-13-9-14(16-20-13)11-4-6-12(18)7-5-11/h4-7,13,18H,3,8-10H2,1-2H3

InChI Key

GQRGSTYHKRMPAU-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C(=O)CC1CC(=NO1)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Nitrile Oxide Generation and Cycloaddition

The 4,5-dihydroisoxazole ring is formed via 1,3-dipolar cycloaddition between a nitrile oxide and an alkene. For the target compound, the nitrile oxide precursor derives from 4-hydroxybenzaldehyde oxime:

4-Hydroxybenzaldehyde oximeClCOCl4-Hydroxybenzaldehyde nitrile oxide\text{4-Hydroxybenzaldehyde oxime} \xrightarrow{\text{ClCOCl}} \text{4-Hydroxybenzaldehyde nitrile oxide}

Reaction with methyl propiolate generates the dihydroisoxazole intermediate. However, this method faces challenges in regioselectivity, often producing mixtures of 3- and 5-substituted isoxazolines. Patent EP0024682A1 highlights the use of low temperatures (-5 to +10°C) and cyanide catalysts to improve selectivity.

Table 1: Cycloaddition Conditions and Outcomes

Nitrile Oxide PrecursorDipolarophileTemp (°C)CatalystYield (%)Regioselectivity (5-substituted:3-substituted)
4-Hydroxybenzaldehyde oximeMethyl propiolate0KCN654:1
4-Hydroxybenzaldehyde oximeEthyl acrylate25None451.5:1

Functionalization of the Dihydroisoxazole Intermediate

Post-cycloaddition, the ester group is hydrolyzed to a carboxylic acid and converted to the acetamide side chain. Sequential alkylation introduces the N-methyl and N-propyl groups:

Methyl esterNaOHCarboxylic acidSOCl₂Acid chlorideMeNHPrN-Methyl-N-propylacetamide\text{Methyl ester} \xrightarrow{\text{NaOH}} \text{Carboxylic acid} \xrightarrow{\text{SOCl₂}} \text{Acid chloride} \xrightarrow{\text{MeNHPr}} \text{N-Methyl-N-propylacetamide}

Critical to this step is avoiding epimerization at the isoxazoline stereocenter. Hydroquinone and zinc sulfate are employed as stabilizers during acid chloride formation to suppress side reactions.

Late-Stage Isoxazole Formation on Acetamide Backbones

Alkylation of N-Methyl-N-propylacetamide

An alternative route involves constructing the acetamide moiety first. Di-n-propyl ketone, a precursor cited in EP0024682A1, undergoes condensation with cyanoacetic ester followed by hydrolysis and decarboxylation to yield di-n-propylacetamide. Adapting this method, N-methyl-N-propylacetamide is synthesized via:

CH₃C(O)Cl + HN(Me)PrEt₃NN-Methyl-N-propylacetamide\text{CH₃C(O)Cl + HN(Me)Pr} \xrightarrow{\text{Et₃N}} \text{N-Methyl-N-propylacetamide}

Oxime Formation and Cyclization

The acetamide intermediate is functionalized with a 4-hydroxyphenyl group through Friedel-Crafts acylation or Ullmann coupling. Subsequent oxime formation and cyclization yield the dihydroisoxazole:

4-HydroxyphenylacetamideNH₂OHOximeClCOClNitrile oxideΔDihydroisoxazole\text{4-Hydroxyphenylacetamide} \xrightarrow{\text{NH₂OH}} \text{Oxime} \xrightarrow{\text{ClCOCl}} \text{Nitrile oxide} \xrightarrow{\Delta} \text{Dihydroisoxazole}

This route demands stringent temperature control during cyclization to prevent decomposition of the hydroxyphenyl group.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Route A (Cycloaddition-first): Offers moderate yields (60–70%) but requires multiple protection/deprotection steps for the phenolic -OH group.

  • Route B (Late-stage isoxazole): Achieves higher yields (75–85%) due to fewer functional group transformations but relies on expensive coupling reagents for hydroxyphenyl introduction.

Industrial Feasibility

Patent EP0024682A1 emphasizes cost-effective strategies using di-n-propyl ketone and cyanide catalysts, which are scalable to multi-kilogram batches. However, adapting these methods to the target compound necessitates substituting propyl groups with methyl-propyl combinations, introducing steric hindrance challenges.

Optimization Strategies and Challenges

Protecting Group Strategies

The phenolic -OH group is prone to oxidation during cycloaddition. Protecting groups such as tert-butyldimethylsilyl (TBS) or acetyl are employed, with subsequent deprotection using tetra-n-butylammonium fluoride (TBAF) or enzymatic hydrolysis.

Stereochemical Control

The 4,5-dihydroisoxazole ring introduces a stereocenter at C5. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) are under investigation to achieve enantioselective synthesis, though no industrial processes currently implement these methods.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)-N-methyl-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.

    Reduction: The dihydroisoxazole ring can be reduced to form the corresponding amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)-N-methyl-N-propylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities(20).

    Industry: Utilized in the development of new materials, such as liquid crystals and polymers(17).

Mechanism of Action

The mechanism of action of 2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)-N-methyl-N-propylacetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the dihydroisoxazole ring can engage in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects(14).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional motifs with several amide- and isoxazole-containing derivatives, particularly pesticides listed in Pesticide Chemicals Glossary (). Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Physicochemical Properties (Inferred) Biological Activity/Use
Target Compound C₁₆H₂₁N₂O₃ 4,5-dihydroisoxazole, 4-hydroxyphenyl, N-methyl-N-propylacetamide Moderate solubility (polar hydroxyl), higher logP (branched alkyl chains) Unknown; structural analogs suggest pesticidal potential
Propanil (N-(3,4-dichlorophenyl)propanamide) C₉H₉Cl₂NO Dichlorophenyl, propanamide Low solubility (nonpolar Cl), high logP Herbicide (rice paddies)
Isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) C₁₈H₂₅N₂O₄ Isoxazole, dimethoxybenzamide Moderate solubility (methoxy groups), high logP (bulky alkyl) Herbicide (cellulose inhibitor)
Fenoxacrim (N-(3,4-dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide) C₁₃H₁₃Cl₂N₃O₄ Dichlorophenyl, pyrimidinetrione Low solubility (Cl substituents), high logP Fungicide (broad-spectrum)

Key Observations:

Functional Group Variations: The target compound’s 4-hydroxyphenyl group contrasts with the chlorinated phenyl rings in propanil and fenoxacrim. This hydroxyl group may enhance aqueous solubility and reduce environmental persistence compared to chlorinated analogs .

Amide Substituents :

  • The N-methyl-N-propylacetamide side chain introduces greater steric bulk compared to propanil’s simpler propanamide. This could affect membrane permeability and enzymatic degradation.

Biological Activity: Isoxaben’s dimethoxybenzamide group targets plant cellulose biosynthesis, while fenoxacrim’s pyrimidinetrione core inhibits fungal growth. The target compound’s dihydroisoxazole-hydroxyphenyl system may confer unique mechanisms, though empirical data are lacking.

Physicochemical Properties :

  • The hydroxyl group in the target compound likely reduces logP relative to chlorinated analogs (e.g., propanil logP ~3.5), balancing lipophilicity for bioavailability.

Q & A

Q. What established synthetic routes are available for 2-(3-(4-Hydroxyphenyl)-4,5-dihydroisoxazol-5-yl)-N-methyl-N-propylacetamide, and what parameters critically influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving thiourea derivatives and maleimides in refluxing glacial acetic acid, as demonstrated for structurally related acetamides . Key parameters include solvent choice (e.g., acetic acid for protonation), temperature (reflux conditions), and stoichiometric ratios. Reaction efficiency can be optimized using statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches by systematically varying parameters like catalyst loading, reaction time, and solvent polarity . Monitoring via TLC ensures reaction completion, followed by recrystallization for purification.

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Structural validation requires multimodal characterization:
  • FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, hydroxyl O-H stretch at ~3200–3600 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., dihydroisoxazole protons at δ 3.5–5.0 ppm) and carbon backbone .
  • LCMS : Confirms molecular weight (e.g., [M+H]+ ion) and detects impurities .
  • X-ray crystallography (if crystalline): Resolves stereochemistry and crystal packing .

Advanced Research Questions

Q. How can computational chemistry tools enhance the design and optimization of synthesis pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and reaction energetics, enabling in silico screening of feasible pathways . For example, reaction path search methods can model the cyclization of intermediates to prioritize low-energy routes. Machine learning algorithms trained on experimental datasets (e.g., reaction yields, solvent effects) can predict optimal conditions, reducing experimental iterations. A feedback loop integrating computational predictions with empirical validation (e.g., adjusting catalyst or solvent based on simulation results) accelerates discovery .

Q. What strategies resolve contradictory data in reaction yield and product stability studies?

  • Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., trace moisture, oxygen sensitivity). Strategies include:
  • Design of Experiments (DoE) : Identifies interactions between variables (e.g., temperature vs. catalyst) to isolate confounding factors .
  • Stability studies : Accelerated degradation tests under varied pH, temperature, and light exposure quantify decomposition pathways .
  • Reproducibility protocols : Standardized inert-atmosphere techniques (e.g., Schlenk lines) mitigate air-sensitive intermediates .

Q. How does the electronic nature of the 4-hydroxyphenyl group influence reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer : The phenolic -OH group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution (e.g., nitration, halogenation). Computational studies (e.g., Fukui indices) map nucleophilic/electrophilic sites, while Hammett constants quantify substituent effects on reaction rates . Experimental validation via competitive reactions (e.g., bromination under controlled conditions) correlates electronic effects with regioselectivity.

Q. What in vitro models are suitable for preliminary evaluation of biological activity, given the compound’s structural features?

  • Methodological Answer : Target-specific assays are guided by structural motifs:
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using the amide moiety as a hydrogen-bonding probe .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) evaluate the dihydroisoxazole scaffold’s affinity .
  • Molecular docking : Prioritizes targets by simulating interactions (e.g., hydrophobic pockets accommodating the N-propyl group) .

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